Cas no 69662-75-5 (3-Desoxyvitamin D3 (~90%))

3-Desoxyvitamin D3 (~90%) 化学的及び物理的性質
名前と識別子
-
- 3-Desoxyvitamin D3
- 1H-Indene, 1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4-[(2Z)-2-(2-methylenecyclohexylidene)ethylidene]-, (1R,3aS,4E,7aR)-
- (1R,3aS,7aR,E)-7a-methyl-4-((Z)-2-(2-methylenecyclohexylidene)ethylidene)-1-((R)-6-methylheptan-2-yl)octahydro-1H-indene
- 3-Desoxyvitamin D3 (~90%)
-
- インチ: 1S/C27H44/c1-20(2)10-8-12-22(4)25-17-18-26-24(14-9-19-27(25,26)5)16-15-23-13-7-6-11-21(23)3/h15-16,20,22,25-26H,3,6-14,17-19H2,1-2,4-5H3/b23-15-,24-16+/t22-,25-,26+,27-/m1/s1
- InChIKey: FXKMDILIEQILCA-VDVRBEGSSA-N
- ほほえんだ: [C@@H]1([C@H](C)CCCC(C)C)[C@]2(C)[C@]([H])(/C(=C/C=C3/CCCCC/3=C)/CCC2)CC1
じっけんとくせい
- 色と性状: No data available
- 密度みつど: Not available
- ゆうかいてん: NA
- ふってん: Not available
- フラッシュポイント: Not available
- ようかいど: Acetonitrile (Slightly), Chloroform (Slightly)
- じょうきあつ: Not available
3-Desoxyvitamin D3 (~90%) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Desoxyvitamin D3 (~90%) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D296998-10mg |
3-Desoxyvitamin D3 (~90%) |
69662-75-5 | 10mg |
$ 2681.00 | 2023-09-08 | ||
TRC | D296998-5mg |
3-Desoxyvitamin D3 (~90%) |
69662-75-5 | 5mg |
$1407.00 | 2023-05-18 | ||
TRC | D296998-1mg |
3-Desoxyvitamin D3 (~90%) |
69662-75-5 | 1mg |
$339.00 | 2023-05-18 | ||
TRC | D296998-2.5mg |
3-Desoxyvitamin D3 (~90%) |
69662-75-5 | 2.5mg |
$741.00 | 2023-05-18 |
3-Desoxyvitamin D3 (~90%) 関連文献
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
3-Desoxyvitamin D3 (~90%)に関する追加情報
3-Desoxyvitamin D3 (~90%) - CAS No. 69662-75-5: A Comprehensive Overview
3-Desoxyvitamin D3 (CAS No. 69662-75-5) is a unique and intriguing compound in the realm of vitamin D analogs. This compound, also known as 3-deoxycholecalciferol, is a structural derivative of vitamin D3 with a specific modification at the 3-position, which significantly alters its biological activity and potential therapeutic applications. This article delves into the chemical structure, biological properties, and recent research advancements of 3-Desoxyvitamin D3, providing a comprehensive overview for researchers and professionals in the field.
Chemical Structure and Synthesis: The chemical structure of 3-Desoxyvitamin D3 is characterized by the absence of a hydroxyl group at the 3-position of the A-ring, which is typically present in vitamin D3. This structural modification results in a compound with distinct properties compared to its parent molecule. The synthesis of 3-Desoxyvitamin D3 involves several steps, including the removal of the hydroxyl group and subsequent purification to achieve a purity level of approximately 90%. Recent advancements in synthetic chemistry have made it possible to produce this compound with high efficiency and purity, facilitating its use in various research applications.
Biological Properties: The biological activity of 3-Desoxyvitamin D3 has been a subject of extensive research. Unlike vitamin D3, which is primarily involved in calcium homeostasis and bone health, 3-Desoxyvitamin D3 exhibits unique pharmacological effects. Studies have shown that this compound can modulate gene expression and cellular signaling pathways, making it a potential candidate for therapeutic interventions in various diseases. For instance, research has indicated that 3-Desoxyvitamin D3 may have anti-inflammatory and immunomodulatory properties, which could be beneficial in treating autoimmune disorders and inflammatory conditions.
Clinical Applications: The potential clinical applications of 3-Desoxyvitamin D3 are diverse and promising. One area of significant interest is its use in cancer therapy. Preclinical studies have demonstrated that 3-Desoxyvitamin D3 can inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as an adjuvant therapy in cancer treatment. Additionally, ongoing clinical trials are exploring the efficacy of this compound in combination with other anticancer agents to enhance therapeutic outcomes. These studies are crucial for understanding the full therapeutic potential of 3-Desoxyvitamin D3.
Safety and Toxicology: strong>The safety profile of 3-Desoxyvitamin D3 strong > is an important consideration for its potential use in clinical settings. Preclinical toxicology studies have generally shown that this compound has a favorable safety profile at therapeutic doses. However, as with any new therapeutic agent, further research is needed to fully understand its long-term effects and potential side effects. Researchers are actively investigating the pharmacokinetics and pharmacodynamics of < strong > 3-Desoxyvitamin D< sub > 3< /sub > to ensure its safe and effective use in humans. p> < p >< strong > Current Research Trends: strong > The field of vitamin D analogs is rapidly evolving, with ongoing research aimed at developing new compounds with enhanced therapeutic properties. Recent studies have focused on optimizing the structure of vitamin D analogs to improve their bioavailability, stability, and selectivity for specific targets. For example, researchers are exploring modifications at different positions of the vitamin D molecule to enhance its anti-inflammatory effects while minimizing adverse reactions. These efforts are expected to lead to the development of more effective treatments for various diseases. p> < p >< strong > Conclusion: strong > In summary, strong > 3-Desoxyvitamin D< sub > 3< /sub > (CAS No. 69662-75-5) represents an exciting advancement in the field of vitamin D analogs. Its unique chemical structure and biological properties make it a promising candidate for various therapeutic applications, particularly in cancer therapy and inflammatory conditions. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical benefits. As more data becomes available from clinical trials, it is anticipated that strong > 3-Desoxyvitamin D< sub > 3< /sub > will play an increasingly important role in modern medicine. p> article > response >
69662-75-5 (3-Desoxyvitamin D3 (~90%)) 関連製品
- 10030-31-6(Ac-Phe-Phe-OH)
- 868155-11-7((4Z)-4-(4-fluorophenyl)imino-1,3-thiazolidin-2-one)
- 2228533-90-0(2-(3-Bromo-5-nitrophenyl)propan-2-ol)
- 2680795-62-2(benzyl N-4-(3-cyanopropoxy)naphthalen-1-ylcarbamate)
- 2229121-52-0(tert-butyl N-1-(6-chloropyridin-3-yl)-2-oxoethylcarbamate)
- 2731009-38-2(4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo2.1.1hexane-3-carboxylic acid)
- 955257-15-5(N'-(2,4-difluorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylethanediamide)
- 1111020-59-7(N-benzyl-2-{[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide)
- 185913-97-7(Phosphine,1,1'-[(1R)-5,5'-dichloro-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenyl-)
- 1009269-51-5(N-(1-Cyanocyclohexyl)-2-((4-ethoxyphenyl)amino)propanamide)



